molecular formula C22H25NO5 B2591116 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859131-63-8

4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2591116
CAS No.: 859131-63-8
M. Wt: 383.444
InChI Key: IMMYOBHEIKEFEJ-UHFFFAOYSA-N
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Description

4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted at positions 4, 6, and 6. Its IUPAC name reflects the following structural features:

  • Position 7: A phenyl ring, contributing to aromatic stacking interactions.

Coumarins are a well-studied class of compounds with diverse biological activities, including anticoagulant, anticancer, and antimicrobial effects . The substitutions on the chromen-2-one core in this compound suggest tailored physicochemical and pharmacological properties, such as improved solubility (via methoxyethyl groups) and enhanced target-binding affinity (via the phenyl group).

Properties

IUPAC Name

4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMYOBHEIKEFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-hydroxy-7-phenyl-2H-chromen-2-one with bis(2-methoxyethyl)amine under specific conditions to introduce the bis(2-methoxyethyl)amino group . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the amino group.

    Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring or the chromen-2-one core.

Scientific Research Applications

4-{[Bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

The following table compares the target compound with analogous coumarin derivatives, focusing on substituent positions and functional groups:

Compound Name Position 4 Substituent Position 6 Substituent Position 7 Substituent Key Functional Properties
Target Compound Bis(2-methoxyethyl)amino-methyl Hydroxyl Phenyl Enhanced solubility, H-bonding capacity
6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Phenyl Chloro Oxiran-2-ylmethoxy (epoxide) Lipophilicity, electrophilic reactivity
Key Observations:

Position 4: The target compound’s bis(2-methoxyethyl)amino-methyl group introduces nitrogen-based polarity and flexibility, contrasting with the phenyl group in the comparator . This substitution likely improves aqueous solubility and membrane permeability.

Position 6 : The hydroxyl group in the target compound vs. chloro in the comparator suggests divergent biological roles. Hydroxyl groups are associated with antioxidant activity and hydrogen bonding, whereas chloro substituents may enhance metabolic stability and lipophilicity .

Position 7 : The phenyl group (target) vs. oxiran-2-ylmethoxy (comparator) indicates differences in electronic and steric effects. The epoxide group in the comparator could confer reactivity for covalent binding to biological targets.

Physicochemical Properties

  • Solubility : The target compound’s methoxyethyl groups likely improve water solubility compared to the chloro- and epoxide-substituted comparator, which may favor organic solvents.
  • Stability: The epoxide group in the comparator is prone to hydrolysis, whereas the target compound’s ether and amino groups are more stable under physiological conditions.

Biological Activity

The compound 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one (CAS No: 859131-63-8) is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H25NO5\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{5}

This structure features a chromenone backbone, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)0.62
HeLa (Cervical cancer)0.95
A2780 (Ovarian cancer)1.28
K562 (Leukemia)0.33

These results indicate that the compound possesses potent cytotoxic effects, particularly against breast and leukemia cell lines.

The mechanism by which this compound exerts its antiproliferative effects is believed to involve the inhibition of key cellular pathways associated with tumor growth. Notably, studies have shown that the compound can reduce telomerase activity in MCF-7 cell lysates significantly, suggesting an impact on cellular aging and proliferation:

Telomerase Activity Reduction 5 M compound reduced activity significantly[2]\text{Telomerase Activity Reduction }\quad \text{5 M compound reduced activity significantly}\quad [2]

Case Studies

  • MCF-7 Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most notable reduction was observed at concentrations above 0.5 µM, where cell viability dropped to below 50% compared to control groups.
  • HeLa Cervical Cancer Study : Similar results were observed in HeLa cells, where the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Discussion

The promising antiproliferative activity of this compound positions it as a potential candidate for further development in cancer therapeutics. Its ability to inhibit telomerase activity may provide an additional mechanism for its anticancer properties, potentially leading to improved outcomes in treating malignancies characterized by high telomerase expression.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its purification?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with a Pechmann condensation between substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) . A key challenge is isolating the product from byproducts due to the compound’s polar functional groups (e.g., hydroxyl and tertiary amine moieties). Purification typically involves gradient column chromatography (silica gel, 60–120 mesh) with a solvent system of ethyl acetate:methanol (9:1) to remove unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., methoxyethyl and phenyl protons) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) groups.
  • Crystallography :
    Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure (R-factor < 0.05). Use Mercury CSD to visualize hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

Standardize Assays : Use a common cell line (e.g., HEK-293) and solvent (DMSO concentration ≤0.1%).

Control for Stability : Perform LC-MS to verify compound integrity during incubation .

Validate Targets : Use competitive binding assays (SPR or ITC) to confirm direct interactions with proposed targets (e.g., kinase domains) .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses in enzyme active sites. Validate with MD simulations (NAMD, 100 ns) to assess stability .
  • QSAR : Build a model using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Modify Substituents : Replace the bis(2-methoxyethyl)amino group with a morpholine ring to enhance solubility (clogP reduction from 3.2 to 2.1) .
  • Prodrug Design : Esterify the hydroxyl group with acetyl or PEG-linked moieties to improve oral bioavailability .

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